manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
Overview
Description
Imisopasem manganese is a synthetic compound that mimics the activity of manganese superoxide dismutase. It is known for its ability to catalyze the dismutation of superoxide anions, which are reactive oxygen species. This compound has shown potential in various scientific research applications, particularly in reducing oxidative stress and inflammation .
Mechanism of Action
Target of Action
Imisopasem manganese primarily targets SOD1 (Superoxide Dismutase 1) . SOD1 is an enzyme that plays a crucial role in the defense against reactive oxygen species (ROS), particularly the superoxide anion .
Mode of Action
Imisopasem manganese is a stable non-peptidyl mimetic of the human mitochondrial manganese superoxide dismutase (MnSOD) . It acts as a superoxide dismutase stimulant , enhancing the activity of SOD1 . This compound removes superoxide anions without interfering with other reactive species involved in inflammatory responses, such as nitric oxide (NO) and peroxynitrite (ONOO-) .
Biochemical Pathways
The primary biochemical pathway affected by imisopasem manganese is the superoxide dismutase pathway . By stimulating SOD1, it enhances the conversion of superoxide anions into hydrogen peroxide and molecular oxygen . This process reduces the levels of superoxide anions, which are harmful reactive oxygen species, thereby mitigating oxidative stress .
Pharmacokinetics
As a small molecule drug , it is expected to have good bioavailability and can be distributed throughout the body
Result of Action
Imisopasem manganese has shown efficacy in animal model disease states where superoxide anions play a key role . It inhibits the inflammatory response, as demonstrated in a study where it reduced inflammation following the intrapleural injection of carrageenan in rats .
Biochemical Analysis
Biochemical Properties
Imisopasem manganese is a nonpeptide superoxide dismutase (SOD) mimetic . It catalyzes the dismutation of the superoxide anion with a catalytic rate constant of greater than 2 x 10^7 M^-1 s^-1 . This suggests that it interacts with superoxide anions, a type of reactive oxygen species, and plays a role in biochemical reactions involving these molecules .
Cellular Effects
Imisopasem manganese has shown efficacy in animal model disease states in which superoxide anions are thought to play a key role . It inhibits the inflammatory response following the intrapleural injection of carrageenan in rats . All parameters of inflammation are attenuated by Imisopasem manganese except for NOx, PGE2, and IL-10 which remain unaltered .
Molecular Mechanism
Imisopasem manganese exerts its effects at the molecular level primarily through its interaction with superoxide anions . As a superoxide dismutase mimetic, it catalyzes the dismutation of superoxide anions, thereby reducing the concentration of these reactive oxygen species . This can lead to changes in gene expression and cellular metabolism, as reactive oxygen species are known to play a role in these processes .
Dosage Effects in Animal Models
In animal models, Imisopasem manganese (1-10 mg/kg, i.v. bolus) reduces carrageenan-induced paw edema and inhibits increases in paw exudate levels of TNF-α, IL-1β, and lactate dehydrogenase (LDH) in rats . This suggests that the effects of Imisopasem manganese can vary with different dosages .
Metabolic Pathways
Given its role as a superoxide dismutase mimetic, it is likely involved in pathways related to the metabolism of reactive oxygen species .
Transport and Distribution
Given its role as a superoxide dismutase mimetic, it is likely that it is transported to areas of the cell where superoxide anions are produced .
Subcellular Localization
Given its role as a superoxide dismutase mimetic, it is likely localized to areas of the cell where superoxide anions are produced .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese and organic ligands. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the coordination of manganese with specific ligands to form a stable complex .
Industrial Production Methods: Industrial production of imisopasem manganese typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the production of a compound with high purity and stability, suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its superoxide dismutase mimetic activity. It catalyzes the conversion of superoxide anions into hydrogen peroxide and molecular oxygen .
Common Reagents and Conditions: The reactions involving imisopasem manganese often require the presence of superoxide anions, which can be generated in situ using various chemical or biological methods. The compound is stable under physiological conditions, making it suitable for in vivo studies .
Major Products Formed: The primary products formed from the reactions catalyzed by imisopasem manganese are hydrogen peroxide and molecular oxygen. These products are less reactive and less harmful compared to superoxide anions .
Scientific Research Applications
Comparison with Similar Compounds
- Ethylenediaminetetraacetic acid disodium dihydrate
- Antioxidant peptide A
- Levamlodipine besylate
- Isorhynchophylline
- Ethylenediaminetetraacetic acid tetrasodium
Uniqueness: Imisopasem manganese is unique due to its high catalytic efficiency and stability. Unlike some other superoxide dismutase mimetics, it does not interfere with other reactive species involved in inflammatory responses, such as nitric oxide and peroxynitrite . This specificity makes it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEMWBBXVXHEPU-XNPJUPKFSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35Cl2MnN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944477 | |
Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation. | |
Record name | M40403 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04976 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
218791-21-0 | |
Record name | Imisopasem manganese [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IMISOPASEM MANGANESE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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